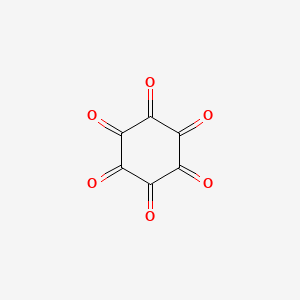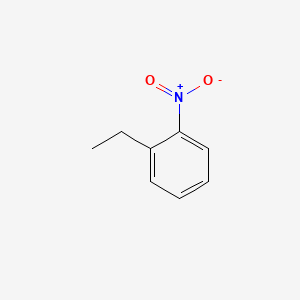
1,1-Dimethylindan
Descripción general
Descripción
1,1-Dimethylindan (DMIT) is a heterocyclic compound that has been studied for its potential applications in the fields of medicine and science. It is a derivative of indan, an aromatic hydrocarbon, and is composed of one carbon and two hydrogen atoms. It is a colorless, volatile liquid with a sweet odor and is highly flammable. DMIT has been used in the synthesis of a variety of compounds and has been studied for its potential medicinal, biochemical, and physiological effects. Finally, it will present a list of future directions for DMIT research.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Stereoselectivity
- 1,1-Dimethylindans can be synthesized from various substrates through radical-mediated cyclization and intramolecular carbolithiation, showing significant cis-selectivity in certain cases. This process is crucial for producing cis-1,3-disubstituted indans with specific stereochemistry (Bailey, Mealy, & Wiberg, 2002).
Thermodynamic Properties
- The thermodynamic properties of dimethylindans have been thoroughly studied. Measurements like heat capacity, enthalpy of fusion, and triple-point temperature provide valuable data for understanding the physical properties of these compounds, crucial in various scientific applications (Lee-Bechtold, Finke, Messerly, & Scott, 1981).
Structural Studies and Synthesis Variants
- Research has been conducted on synthesizing variants of 1,1-dimethylindan, such as 4-tert-butyl-1,1-dimethylindan, which aids in understanding product identity in chemical reactions. NMR studies play a critical role in structural proof and understanding the chemical behavior of these compounds (Eisenbraun, Harms, Palaniswamy, Chen, Porcaro, Wood, & Chien, 1982).
Photochemical Properties
- The photochemical behavior of 1,1-dimethylindene, closely related to this compound, indicates its potential in forming dimeric cyclobutanes. Understanding the photochemical properties is essential for applications in photochemistry and materials science (Mccullough, 1968).
Combustion and Formation Studies
- The study of the enthalpies of combustion and formation of this compound and its derivatives is fundamental for applications in energy and material sciences. Such studies provide insights into the energy content and stability of these compounds (Good, 1971).
Organometallic Chemistry
- Research in organometallic chemistry involving this compound derivatives has led to novel insights. For instance, the preparation and characterization of dimethylindium azide and its application in thin film growth demonstrates the compound's relevance in materials science and nanotechnology (Bae, Park, Kim, & Park, 2000).
Coordination Chemistry
- Theflexibility of this compound derivatives in coordination chemistry has been explored, particularly with metals like potassium, yttrium, and samarium. These studies provide crucial insights into the potential applications of these compounds in catalysis and materials science (Evans, Brady, & Ziller, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
3,3-dimethyl-1,2-dihydroindene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTMVTDJCFSOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074304 | |
| Record name | 1,1-Dimethylindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4912-92-9 | |
| Record name | 2,3-Dihydro-1,1-dimethyl-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4912-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene, 2,3-dihydro-1,1-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004912929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethylindan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dimethylindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indene, 2,3-dihydro-1,1-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)-](/img/structure/B1329336.png)

